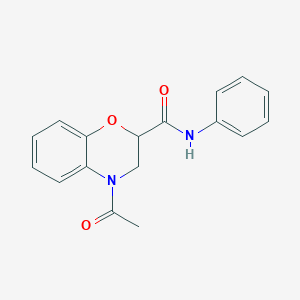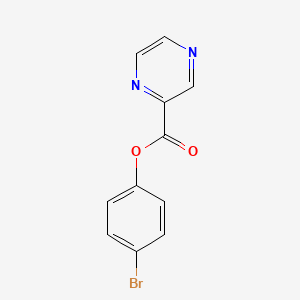
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide, also known as PD98059, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway and has been shown to have significant effects on various biological processes.
Mécanisme D'action
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide acts as a selective and reversible inhibitor of the MAPK pathway by binding to the ATP-binding site of the MAPK kinase (MEK) enzyme. This prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis in neuronal cells, and regulate the immune response. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments is its selectivity and potency as a MAPK inhibitor. It is also relatively easy to use and has been extensively studied, making it a reliable tool for researchers. However, one limitation is that it may not be effective in all cell types or under all conditions, and its effects may be cell-type specific.
Orientations Futures
There are several future directions for research involving 2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide. One potential area of study is its role in regulating the immune response, particularly in the context of autoimmune diseases. Another potential area of study is its use in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, further studies could investigate the potential use of this compound in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized through a multistep process involving the condensation of 2-aminobenzophenones with ethyl acetoacetate, followed by cyclization and subsequent modifications. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Applications De Recherche Scientifique
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively used in scientific research to investigate the role of the MAPK pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and inflammation. It has been used to study the effects of MAPK inhibition in cancer cells, neuronal cells, and immune cells.
Propriétés
IUPAC Name |
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-9-7-11-10-12(6-8-14(11)18-15)16(20)17-13-4-2-1-3-5-13/h1-6,8,10H,7,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPCSKRDTADLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)


![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)

